

Application Notes and Protocols for Relebactam in Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **relebactam**, a diazabicyclooctane β-lactamase inhibitor, in various preclinical animal infection models. The data presented is crucial for designing and interpreting in vivo efficacy studies aimed at evaluating novel antimicrobial therapies. **Relebactam** is primarily investigated in combination with imipenem-cilastatin to restore its activity against carbapenem-resistant Gramnegative bacteria.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the dosing and administration of **relebactam** in combination with imipenem-cilastatin in key murine infection models.

Table 1: Dosing of **Relebactam** in Murine Disseminated Infection Models



Pathoge n	Mouse Strain	Inoculu m (CFU)	Adminis tration Route	Relebac tam Dose (mg/kg)	Imipene m- Cilastati n Dose (mg/kg)	Dosing Regime n	Key Finding s
P. aerugino sa (imipene m- resistant)	DBA/2n	1.1 x 10^6	Dual intraveno us infusion	10, 20, 40	5	Four 1- hour infusions every 6 hours	Log reduction s in CFU of 1.72, 3.13, and 3.73 at Relebact am doses of 10, 20, and 40 mg/kg, respectiv ely.[2]
K. pneumon iae (KPC- producin g)	DBA/2n	1.1 x 10^6	Dual intraveno us infusion	20, 40, 80	5	Four 1- hour infusions every 6 hours	Log reduction s in CFU of 2.29, 3.06, and 2.36 at Relebact am doses of 20, 40, and 80 mg/kg, respectiv ely.[2]

Table 2: Dosing of **Relebactam** in Murine Pulmonary Infection Models



Pathoge n	Mouse Strain	Inoculu m (CFU)	Adminis tration Route	Relebac tam Dose (mg/kg)	Imipene m- Cilastati n Dose (mg/kg)	Dosing Regime n	Key Finding s
P. aerugino sa (imipene m- resistant)	CD-1 (neutrope nic)	Not specified	Intraveno us	Not specified	Not specified	Not specified	Relebact am restored the activity of imipene m/cilastat in.[3][4]
K. pneumon iae (KPC- producin g)	CD-1 (neutrope nic)	Not specified	Intraveno us	Not specified	Not specified	Not specified	Relebact am restored the activity of imipene m/cilastat in.[3][4]

Experimental Protocols

Detailed methodologies for key experiments involving **Relebactam** in animal models are outlined below.

Murine Disseminated Infection Model

This model is designed to evaluate the efficacy of antimicrobials against systemic infections.

Protocol:

Animal Model: DBA/2n mice are commonly used.[1]



- Pathogen Preparation: Prepare a bacterial suspension of the desired strain (e.g., P. aeruginosa or K. pneumoniae) to a concentration of approximately 1.1 x 10⁶ CFU/mL.[2]
- Infection: Administer the bacterial inoculum via intraperitoneal injection.[1][2]
- Treatment Initiation: Begin treatment shortly after infection (e.g., 15 minutes).[1][2]
- Drug Administration: Administer imipenem-cilastatin and a titration of **relebactam** doses. A common method is dual infusion using an infusion system, with four 1-hour infusions given every 6 hours.[1][2]
- Efficacy Assessment: At a predetermined time point post-infection, euthanize the animals, and collect blood or other tissues for bacterial load quantification (CFU counts).[2]

Murine Pulmonary Infection Model

This model is utilized to assess the efficacy of antimicrobials in treating lung infections.

Protocol:

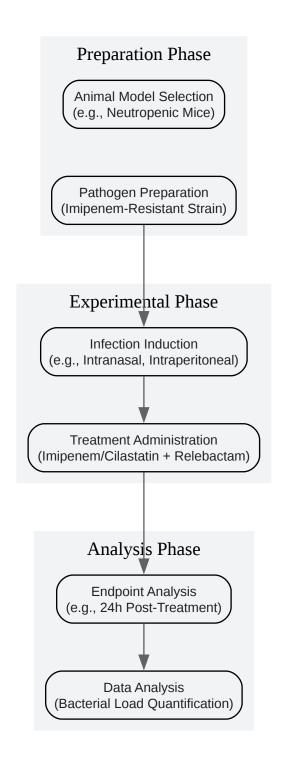
- Animal Model: Neutropenic female CD-1 mice are commonly used.[5] Neutropenia is induced by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.[5]
- Bacterial Strain: An imipenem-resistant strain of P. aeruginosa or K. pneumoniae with a known resistance mechanism (e.g., KPC or AmpC production) is selected.[5]
- Infection: Mice are inoculated via intranasal or intratracheal administration with a standardized inoculum of the resistant bacterial strain.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment with imipenem/cilastatin, **relebactam**, or the combination is initiated.[6] Drugs are typically administered subcutaneously or intravenously to mimic human routes of exposure.[6]
- Endpoint Analysis: At a predetermined time after the final dose (e.g., 24 hours post-infection), mice are euthanized.[5] Lungs are aseptically harvested, homogenized, and serially diluted.[5] Dilutions are plated on appropriate agar to quantify the bacterial load (CFU/lung).[5]



• Data Analysis: The log10 CFU/lung for each treatment group is compared to the vehicle control group to determine the reduction in bacterial burden.[5]

Visualizations Experimental Workflow for Preclinical In Vivo Efficacy Study of Relebactam





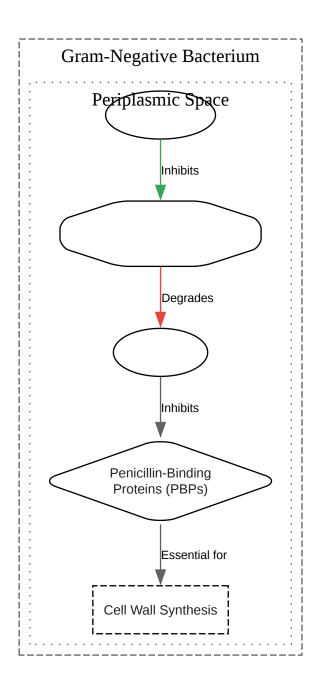
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Caption: Workflow for a preclinical in vivo efficacy study.

Mechanism of Action of Imipenem-Relebactam



Note on Signaling Pathways: **Relebactam**'s primary mechanism of action is the direct inhibition of bacterial β -lactamase enzymes. It does not directly modulate host signaling pathways. The diagram below illustrates its mechanism at the bacterial cell level, which is the relevant "pathway" for its function.



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Caption: Mechanism of action for **Relebactam** in protecting Imipenem.



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